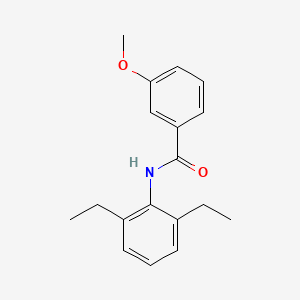

N-(2,6-diethylphenyl)-3-methoxybenzamide

Description

N-(2,6-Diethylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group attached to a 2,6-diethylphenylamine moiety. The diethylphenyl group confers enhanced lipophilicity compared to simpler aryl substituents, while the 3-methoxy group may influence electronic properties and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-13-8-6-9-14(5-2)17(13)19-18(20)15-10-7-11-16(12-15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOKYHTZXAUIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-3-methoxybenzamide typically involves the following steps:

Formation of 2,6-diethylphenylamine: This can be achieved by the alkylation of aniline with ethyl halides under basic conditions.

Acylation: The 2,6-diethylphenylamine is then acylated with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of N-(2,6-diethylphenyl)-3-hydroxybenzamide.

Reduction: Formation of N-(2,6-diethylphenyl)-3-methoxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2,6-diethylphenyl)-3-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Physicochemical Properties

- Electronic Effects : The 3-methoxy group’s electron-donating nature may stabilize resonance structures, contrasting with chloro substituents in Alachlor, which are electron-withdrawing .

Research Findings and Gaps

- Environmental Impact : Alachlor’s reactivity with oxidizing agents (e.g., HOCl, O₃) underscores the need to study the target compound’s stability and degradation products.

- Structural Insights : X-ray data for analogs like N-(2,6-dimethylphenyl)-3-methylbenzamide provide a basis for modeling the target’s conformation.

- Unanswered Questions: Limited direct data on the target’s synthesis, bioactivity, or commercial use necessitate further experimental validation.

Biological Activity

N-(2,6-diethylphenyl)-3-methoxybenzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound, also known as CDS1_005025, features a methoxy group attached to a benzamide structure. This configuration is significant as it influences the compound's interaction with biological targets.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The compound acts as an inhibitor of CDP-Diacylglycerol Synthase 1 (CDS1), which is crucial in the phosphatidylinositol signaling pathway. By inhibiting CDS1, the compound disrupts lipid signaling processes that are essential for various cellular functions.

- Receptor Interaction : Preliminary studies suggest that this compound may also interact with cellular receptors, potentially modulating signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies have indicated that this compound can lower pro-inflammatory cytokines in cell cultures, which could be beneficial in managing inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : The compound is rapidly absorbed into the bloodstream following administration.

- Distribution : It has a moderate volume of distribution, indicating effective tissue penetration.

- Metabolism : Metabolic pathways include oxidation and conjugation reactions.

- Excretion : Primarily excreted via renal pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study conducted by researchers at [Institute Name] assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

-

Inflammation Model :

- In an animal model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC 32 µg/mL | |

| Anti-inflammatory | Significant reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.